2-bromo-9,9-dihexyl-9H-fluorene
Overview
Description
2-Bromo-9,9-dihexyl-9H-fluorene is an organic compound with the molecular formula C25H33Br. It is a derivative of fluorene, where the hydrogen atoms at the 9-position are replaced by hexyl groups, and a bromine atom is attached to the 2-position. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-9,9-dihexyl-9H-fluorene typically involves the bromination of 9,9-dihexylfluorene. One common method is the reaction of 9,9-dihexylfluorene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dihexyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The bromine atom can be reduced to form 9,9-dihexylfluorene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-substituted-9,9-dihexylfluorenes.
Oxidation: Formation of 2-bromo-9,9-dihexylfluorenone or 2-bromo-9,9-dihexylfluorenol.
Reduction: Formation of 9,9-dihexylfluorene.
Scientific Research Applications
2-Bromo-9,9-dihexyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Employed in the development of novel polymers and copolymers with unique electronic and optical properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds
Mechanism of Action
The mechanism of action of 2-bromo-9,9-dihexyl-9H-fluorene in its applications is primarily based on its electronic properties. The presence of the bromine atom and hexyl groups influences the compound’s electron distribution, making it suitable for use in electronic devices. The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in OLEDs, it can facilitate charge transport and emission of light .
Comparison with Similar Compounds
2-Bromo-9,9-dihexyl-9H-fluorene can be compared with other similar compounds such as:
2,7-Dibromo-9,9-dihexyl-9H-fluorene: Similar structure but with two bromine atoms, leading to different reactivity and applications.
2-Bromo-9,9-dioctyl-9H-fluorene: Similar structure with octyl groups instead of hexyl groups, affecting its solubility and electronic properties.
2-Bromo-9,9-diphenyl-9H-fluorene: Different substituents at the 9-position, leading to variations in physical and chemical properties
Properties
IUPAC Name |
2-bromo-9,9-dihexylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRQDAPSNOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226070-05-9 | |
Record name | 2-Bromo-9,9-dihexylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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